[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate
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Description
Scientific Research Applications
Novel PET Probes for Alzheimer's Disease
Research has identified radiofluoro-pegylated phenylbenzoxazole derivatives, which are chemically related to [2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate, as potential positron emission tomography (PET) probes. These compounds, specifically 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline ([(18)F]24) and its counterpart [(18)F]32, have been synthesized and evaluated for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. They displayed high affinity for Aβ(1-42) aggregates and were effective in differentiating between Alzheimer's disease-affected and normal brain tissue in preclinical models (Cui et al., 2012).
Heterocyclic Compound Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to [2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate, has been identified as a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines can be efficiently generated from this diazoketoester (Honey et al., 2012).
Cytotoxic Carboxamide Derivatives
A study on 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, which are structurally related to the subject compound, reported the synthesis of derived carboxamides exhibiting potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These derivatives, especially the 4-N-[2-(dimethylamino)ethyl] variant, showed promising in vitro and in vivo antitumor activities, highlighting their potential as chemotherapeutic agents (Deady et al., 2005).
properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-12-7-9-13(10-8-12)19-16(20)11-22-17(21)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHXNHDQBIIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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